Erk-cliptac

Description

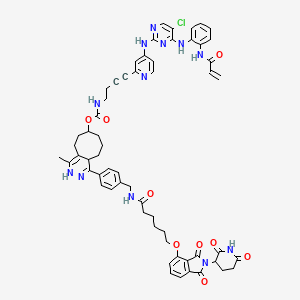

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H61ClN12O9 |

|---|---|

Molecular Weight |

1129.7 g/mol |

IUPAC Name |

[1-[4-[[6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyhexanoylamino]methyl]phenyl]-4-methyl-3,5,6,7,8,9,10,10a-octahydrocycloocta[d]pyridazin-7-yl] N-[4-[4-[[5-chloro-4-[2-(prop-2-enoylamino)anilino]pyrimidin-2-yl]amino]-2-pyridinyl]but-3-ynyl]carbamate |

InChI |

InChI=1S/C60H61ClN12O9/c1-3-50(74)67-46-17-6-7-18-47(46)68-55-45(61)35-65-59(70-55)66-40-29-31-62-39(33-40)13-8-9-30-63-60(80)82-41-14-11-15-43-42(26-25-41)36(2)71-72-54(43)38-23-21-37(22-24-38)34-64-51(75)20-5-4-10-32-81-49-19-12-16-44-53(49)58(79)73(57(44)78)48-27-28-52(76)69-56(48)77/h3,6-7,12,16-19,21-24,29,31,33,35,41,43,48,71H,1,4-5,9-11,14-15,20,25-28,30,32,34H2,2H3,(H,63,80)(H,64,75)(H,67,74)(H,69,76,77)(H2,62,65,66,68,70) |

InChI Key |

AMIFRHOXPKNCKE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCC(CCCC2C(=NN1)C3=CC=C(C=C3)CNC(=O)CCCCCOC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC(=O)NCCC#CC7=NC=CC(=C7)NC8=NC=C(C(=N8)NC9=CC=CC=C9NC(=O)C=C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The ERK Signaling Pathway: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the Extracellular signal-regulated kinase (ERK) signaling pathway, a critical cascade in cellular regulation. Dysregulation of this pathway is a hallmark of many diseases, including cancer, making it a key target for therapeutic intervention. This document details the core components of the pathway, its mechanism of activation, downstream effects, and regulatory processes. It also provides detailed protocols for key experimental assays used to investigate ERK signaling.

Core Components and Mechanism of the ERK Signaling Pathway

The ERK pathway, also known as the Ras-Raf-MEK-ERK pathway, is a highly conserved signaling cascade that transduces signals from the cell surface to the nucleus, influencing a wide array of cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2] The canonical pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) at the cell membrane.[3]

The core of the pathway consists of a three-tiered kinase cascade:

-

MAPK Kinase Kinase (MAP3K): Typically a member of the Raf kinase family (A-Raf, B-Raf, or c-Raf/Raf-1).

-

MAPK Kinase (MAP2K or MEK): Primarily MEK1 and MEK2.

-

MAPK (ERK): ERK1 (p44 MAPK) and ERK2 (p42 MAPK) are the final kinases in this cascade.

Activation of this cascade begins with the binding of an extracellular ligand, such as a growth factor (e.g., EGF), to its corresponding RTK. This leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins like Grb2. Grb2, in complex with the guanine nucleotide exchange factor SOS, is recruited to the plasma membrane where it activates the small GTPase Ras. Ras, in its active GTP-bound state, recruits and activates Raf kinases at the cell membrane. Activated Raf then phosphorylates and activates MEK, which in turn dually phosphorylates ERK on specific threonine and tyrosine residues (Thr202/Tyr204 in human ERK1 and Thr185/Tyr187 in human ERK2), leading to its activation.

Activated ERK can then phosphorylate a multitude of substrates in both the cytoplasm and the nucleus. Nuclear translocation of activated ERK is a critical step for the regulation of gene expression through the phosphorylation of transcription factors.

Quantitative Dynamics of ERK Signaling

The cellular response to ERK signaling is not merely an on/off switch but is finely tuned by the dynamics of ERK activation, including its amplitude, duration, and subcellular localization. These dynamics are influenced by the strength and nature of the initial stimulus.

Table 1: Kinetics of ERK Pathway Activation upon EGF Stimulation in HEK293 Cells

| Time Point | p-EGFR (Y1173) Fold Change | p-ERK (T202/Y204) Fold Change | Ras-GTP Fold Change |

| 0 min | 1.0 | 1.0 | 1.0 |

| 2 min | 8.5 | 3.0 | 4.5 |

| 5 min | 10.0 | 8.0 | 5.0 |

| 10 min | 7.0 | 6.0 | 3.0 |

| 30 min | 4.0 | 2.5 | 1.5 |

| 60 min | 2.0 | 1.5 | 1.0 |

Data compiled from quantitative immunoblotting experiments. Fold changes are relative to the unstimulated control (0 min).

Table 2: Dose-Response of EGF on ERK Phosphorylation in MCF10A Cells

| EGF Concentration | Peak p-ERK Amplitude (Fold Change) | Duration of ERK Activity Pulses (minutes) | Frequency of ERK Activity Pulses (per hour) |

| 0.1 ng/mL | 2.5 ± 0.5 | 15 ± 5 | 2-3 |

| 1 ng/mL | 5.0 ± 1.0 | 20 ± 7 | 5-7 |

| 10 ng/mL | 8.0 ± 1.5 | 30 ± 10 | >10 |

| 100 ng/mL | 10.0 ± 2.0 | Sustained | Not applicable |

Data represents the mean ± standard deviation from single-cell imaging studies. Fold change is relative to basal p-ERK levels.

Table 3: Nuclear Translocation of ERK2-GFP in Response to Stimulation

| Time after Stimulation | Light-Induced Nuclear/Cytoplasmic Ratio | EGF-Induced Nuclear/Cytoplasmic Ratio |

| 0 min | 1.0 | 1.0 |

| 10 min | 2.5 | 2.8 |

| 30 min | 2.5 | 1.5 |

| 60 min | 2.5 | 1.2 |

Data from live-cell imaging of ERK2-GFP translocation. Ratios are normalized to the pre-stimulation baseline.

Regulation of the ERK Signaling Pathway

The activity of the ERK pathway is tightly controlled by a number of regulatory mechanisms to ensure appropriate cellular responses. These include negative feedback loops, the involvement of scaffold proteins, and the action of phosphatases.

Negative Feedback Loops: Activated ERK can phosphorylate and inhibit upstream components of the cascade, including SOS, Raf-1, and MEK1. This feedback creates a desensitization mechanism that can lead to transient signaling in response to a sustained stimulus.

Scaffold Proteins: Proteins such as Kinase Suppressor of Ras (KSR), MEK Partner 1 (MP1), and Sef provide platforms that bring together components of the ERK cascade, enhancing the efficiency and specificity of signal transmission. They can also compartmentalize signaling to specific subcellular locations.

Phosphatases: Dual-specificity phosphatases (DUSPs) can dephosphorylate and inactivate ERK, providing a crucial off-switch for the pathway.

Experimental Protocols

Western Blot Analysis of ERK Phosphorylation

This protocol describes the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates by Western blotting, a standard method to assess pathway activation.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis: a. Culture and treat cells as required. b. Wash cells with ice-cold PBS. c. Lyse cells in ice-cold lysis buffer. d. Scrape and collect the lysate. e. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. f. Determine protein concentration using a BCA assay.

-

Sample Preparation and SDS-PAGE: a. Mix 20-30 µg of protein with Laemmli sample buffer. b. Denature samples by heating at 95°C for 5 minutes. c. Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

-

Protein Transfer: a. Transfer proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

-

Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBST. d. Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection and Analysis: a. Incubate the membrane with ECL substrate. b. Capture the chemiluminescent signal using an imaging system. c. To detect total ERK, the membrane can be stripped and re-probed with the total ERK antibody, following the same immunoblotting procedure. d. Quantify band intensities using densitometry software and normalize p-ERK levels to total ERK levels.

In Vitro MEK1 Kinase Assay

This assay measures the activity of MEK1 by quantifying the phosphorylation of its substrate, a kinase-dead mutant of ERK2.

Materials:

-

Active MEK1 enzyme

-

Kinase-dead ERK2 substrate

-

Assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP solution

-

Anti-phospho-ERK1/2 antibody

-

Detection system (e.g., ADP-Glo™ Kinase Assay or radioactive [γ-³²P]ATP with subsequent SDS-PAGE and autoradiography)

Procedure (using a non-radioactive luminescence-based method):

-

Reaction Setup: a. Prepare serial dilutions of the test compound (inhibitor) in DMSO. b. In a 384-well plate, add the test compound or DMSO (vehicle control). c. Add the MEK1 enzyme diluted in assay buffer. d. Initiate the reaction by adding a mixture of the ERK2 substrate and ATP.

-

Kinase Reaction: a. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: a. Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent (e.g., ADP-Glo™). The light output is proportional to the ADP generated and thus to the MEK1 activity.

-

Data Analysis: a. Plot the luminescence signal against the inhibitor concentration to determine the IC₅₀ value.

Co-Immunoprecipitation of Endogenous Raf-1 and MEK1

This protocol is used to determine if Raf-1 and MEK1 interact within the cell.

Materials:

-

Cell lysis buffer (non-denaturing, e.g., Triton X-100 based buffer)

-

Anti-Raf-1 antibody for immunoprecipitation

-

Protein A/G agarose or magnetic beads

-

Wash buffer

-

Elution buffer or Laemmli sample buffer

-

Anti-MEK1 antibody for Western blotting

Procedure:

-

Cell Lysate Preparation: a. Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions. b. Clarify the lysate by centrifugation.

-

Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G beads for 30-60 minutes at 4°C. b. Incubate the pre-cleared lysate with the anti-Raf-1 antibody for 2-4 hours or overnight at 4°C. c. Add Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes. d. Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specific binding.

-

Elution and Detection: a. Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. b. Analyze the eluate by Western blotting using an anti-MEK1 antibody to detect the co-immunoprecipitated MEK1.

Visualizations of the ERK Signaling Pathway and Experimental Workflows

Caption: The canonical ERK/MAPK signaling cascade.

Caption: Workflow for Western blot analysis of ERK phosphorylation.

Caption: Co-immunoprecipitation workflow for Raf-1 and MEK1 interaction.

References

ERK-CLIPTAC and the Ubiquitin-Proteasome System: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Ras-Raf-MEK-ERK signaling pathway is a cornerstone of cellular regulation, governing processes such as proliferation, differentiation, and survival.[1][2][3] Its frequent dysregulation in a multitude of cancers has established it as a critical target for therapeutic intervention.[1][4] Traditional approaches have focused on the development of small molecule inhibitors against kinases within this cascade. However, the emergence of targeted protein degradation technologies, particularly Proteolysis Targeting Chimeras (PROTACs), offers a novel and potent alternative to catalytic inhibition. This guide delves into a specific and innovative application of this technology: ERK-CLIPTAC, a system designed for the targeted degradation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) through the ubiquitin-proteasome system.

CLIPTACs, or "in-cell click-formed proteolysis targeting chimeras," address a key challenge in the development of PROTACs: the high molecular weight of these bifunctional molecules, which can impede cell permeability and bioavailability. The CLIPTAC strategy employs two smaller, more cell-permeable precursors that undergo a bioorthogonal "click" reaction intracellularly to form the active PROTAC molecule. This in-situ assembly allows for the targeted degradation of proteins of interest, such as ERK1/2, by hijacking the cell's own protein disposal machinery.

This technical guide provides a comprehensive overview of the this compound system, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The ERK Signaling Pathway and its Role in Cancer

The ERK/MAPK signaling pathway is a crucial intracellular cascade that relays extracellular signals to the nucleus, influencing a wide array of cellular processes. The canonical pathway is initiated by the activation of receptor tyrosine kinases, leading to the sequential phosphorylation and activation of Ras, Raf, MEK, and finally ERK1/2. Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, thereby regulating gene expression and promoting cell proliferation, survival, and motility.

In many human cancers, including melanoma, colorectal, and lung cancer, this pathway is constitutively active due to mutations in upstream components like Ras and Raf. This aberrant signaling drives uncontrolled cell growth and tumor progression, making the ERK pathway a prime target for anti-cancer therapies.

The Ubiquitin-Proteasome System (UPS) and Targeted Protein Degradation

The ubiquitin-proteasome system is the primary mechanism for selective protein degradation in eukaryotic cells, playing a critical role in maintaining protein homeostasis. The process involves a three-step enzymatic cascade (E1, E2, and E3 enzymes) that covalently attaches a chain of ubiquitin molecules to a target protein. This polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC technology harnesses the UPS by creating a molecular bridge between a target protein and an E3 ubiquitin ligase. A PROTAC molecule consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a chemical linker. This induced proximity facilitates the ubiquitination of the POI, marking it for proteasomal degradation.

This compound: In-Cell Assembly of an ERK Degrader

This compound is an innovative approach to targeted ERK degradation that leverages the principles of PROTACs while overcoming some of their limitations. Instead of a single, large PROTAC molecule, the this compound system utilizes two smaller precursor molecules:

-

A trans-cyclo-octene (TCO)-tagged covalent ERK1/2 inhibitor.

-

A tetrazine (Tz)-tagged thalidomide derivative, which serves as a recruiter for the Cereblon (CRBN) E3 ubiquitin ligase.

These precursors are designed to be more cell-permeable than a pre-formed PROTAC. Once inside the cell, the TCO and tetrazine moieties undergo a rapid and specific bioorthogonal inverse electron demand Diels-Alder (IEDDA) cycloaddition reaction. This "click" reaction forms the active this compound molecule in situ.

The newly formed this compound then brings ERK1/2 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERK1/2.

Mechanism of Action of this compound

The mechanism of this compound can be summarized in the following steps:

-

Cellular Entry of Precursors: The TCO-tagged ERK inhibitor and the Tz-tagged thalidomide derivative, due to their lower molecular weight, readily cross the cell membrane.

-

Intracellular Click Reaction: Inside the cell, the TCO and tetrazine groups react via IEDDA cycloaddition to form the active this compound molecule.

-

Ternary Complex Formation: The this compound simultaneously binds to an ERK1/2 protein and the CRBN E3 ligase, forming a ternary complex.

-

Ubiquitination of ERK1/2: The proximity induced by the this compound allows the CRBN E3 ligase to transfer ubiquitin molecules to the surface of the ERK1/2 protein.

-

Proteasomal Degradation: The polyubiquitinated ERK1/2 is recognized and degraded by the 26S proteasome.

-

Catalytic Cycle: The this compound molecule is not degraded in this process and can go on to induce the degradation of multiple ERK1/2 proteins.

Quantitative Data

The efficacy of this compound has been demonstrated in the BRAF V600E mutant melanoma cell line, A375. While precise DC50 and Dmax values from dose-response curves are not extensively published, the available data from immunoblotting demonstrates significant, concentration- and time-dependent degradation of ERK1/2.

| Parameter | Cell Line | Conditions | Observed Effect | Reference |

| ERK1/2 Degradation | A375 | Concentration-dependent treatment with TCO-ERK inhibitor followed by Tz-thalidomide | Significant reduction in total ERK1/2 levels observed by Western blot. | |

| ERK1/2 Degradation | A375 | Time-dependent treatment with TCO-ERK inhibitor and Tz-thalidomide | Progressive decrease in ERK1/2 levels over time, with significant degradation observed after several hours. | |

| Downstream Signaling | A375 | Concentration-dependent treatment with TCO-ERK inhibitor followed by Tz-thalidomide | Downregulation of phosphorylated RSK (a direct substrate of ERK1/2), indicating functional inhibition of the pathway. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for ERK1/2 Degradation

Objective: To quantify the levels of total and phosphorylated ERK1/2 in cell lysates following treatment with this compound precursors.

Materials:

-

A375 melanoma cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

TCO-tagged ERK inhibitor (Probe 1)

-

Tz-tagged thalidomide

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., Carfilzomib)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total ERK1/2, anti-phospho-ERK1/2, anti-actin (loading control)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Seeding: Seed A375 cells in 6-well plates and allow them to adhere overnight.

-

Compound Treatment:

-

For concentration-dependent studies, treat cells with increasing concentrations of the TCO-tagged ERK inhibitor for a fixed time (e.g., 4 hours), followed by a fixed concentration of Tz-thalidomide (e.g., 1 µM) for a longer period (e.g., 18 hours).

-

For time-dependent studies, treat cells with fixed concentrations of both precursors and harvest at different time points.

-

Include control wells: vehicle only, TCO-ERK inhibitor alone, Tz-thalidomide alone, and a pre-treatment with a proteasome inhibitor to confirm degradation is proteasome-dependent.

-

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

-

-

Data Analysis: Quantify band intensities using densitometry software. Normalize the levels of total and phospho-ERK to the loading control (actin).

Cell Viability Assay (e.g., MTT or CellTiter-Glo)

Objective: To assess the effect of ERK1/2 degradation on the viability of cancer cells.

Materials:

-

A375 cells

-

96-well plates

-

This compound precursors

-

MTT reagent or CellTiter-Glo® reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A375 cells in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat cells with serial dilutions of the this compound precursors.

-

Incubation: Incubate the plate for a desired period (e.g., 72 hours).

-

Viability Measurement:

-

MTT Assay: Add MTT reagent to each well, incubate to allow formazan crystal formation, solubilize the crystals with DMSO, and measure absorbance.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well to measure ATP levels as an indicator of cell viability, and measure luminescence.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In-situ Ubiquitination Assay

Objective: To confirm that this compound induces the ubiquitination of ERK1/2.

Materials:

-

A375 cells

-

Plasmids expressing HA-tagged ubiquitin

-

Transfection reagent

-

This compound precursors

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-ERK1/2 antibody

-

Protein A/G agarose beads

-

Anti-HA antibody for Western blotting

Procedure:

-

Transfection: Transfect A375 cells with a plasmid encoding HA-tagged ubiquitin.

-

Compound Treatment: After 24-48 hours, treat the cells with this compound precursors and a proteasome inhibitor (to allow ubiquitinated proteins to accumulate).

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation:

-

Pre-clear the lysates with protein A/G beads.

-

Immunoprecipitate endogenous ERK1/2 using an anti-ERK1/2 antibody and protein A/G beads.

-

-

Western Blotting:

-

Wash the beads extensively.

-

Elute the protein complexes and resolve them by SDS-PAGE.

-

Perform a Western blot and probe with an anti-HA antibody to detect ubiquitinated ERK1/2.

-

Visualizations

Signaling Pathway Diagram

References

Erk-Cliptac: An In-Depth Technical Guide to Studying Kinase Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Erk-cliptac, a novel chemical biology tool for inducing the targeted degradation of Extracellular signal-Regulated Kinase (ERK). By harnessing the cell's natural protein disposal machinery, this compound offers a powerful method to study the physiological roles of ERK and explore its potential as a therapeutic target. This document details the underlying mechanism, experimental protocols, and quantitative data associated with the use of this compound, providing researchers with the necessary information to apply this technology in their own work.

Introduction to this compound and Targeted Protein Degradation

Targeted protein degradation has emerged as a transformative strategy in biomedical research and drug discovery. Unlike traditional inhibitors that only block a protein's activity, targeted degradation eliminates the entire protein, offering potential advantages in efficacy, selectivity, and overcoming drug resistance. One of the most prominent technologies in this field is the use of Proteolysis Targeting Chimeras (PROTACs).

This compound is an innovative iteration of the PROTAC concept, designed to address common challenges associated with conventional PROTACs, such as high molecular weight and poor cell permeability. "Cliptac" stands for "click-formed proteolysis targeting chimeras." This approach involves the in-cell self-assembly of two smaller, more cell-permeable precursor molecules via a bio-orthogonal "click" reaction to form the active PROTAC.[1][2][3]

In the case of this compound, the two precursors are:

-

A trans-cyclo-octene (TCO)-tagged covalent ERK1/2 inhibitor (Probe 1). [2][4]

-

A tetrazine-tagged thalidomide derivative (Tz-thalidomide).

Once inside the cell, these two components react to form the this compound molecule, which then recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ERK protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Mechanism of Action

The mechanism of this compound can be summarized in a stepwise fashion, as illustrated in the signaling pathway diagram below.

Caption: Mechanism of Action of this compound for Targeted ERK Degradation.

Quantitative Data

The efficacy of this compound has been demonstrated through concentration- and time-dependent degradation of ERK1/2 in various cell lines, including the BRAF V600E mutant melanoma cell line, A375.

Concentration-Dependent Degradation of ERK1/2

| Probe 1 Concentration (µM) | Tz-thalidomide Concentration (µM) | Incubation Time | Estimated ERK1/2 Degradation (%) |

| 0.01 | 1 | 18h (after 4h Probe 1 pre-incubation) | ~0% |

| 0.1 | 1 | 18h (after 4h Probe 1 pre-incubation) | ~25% |

| 0.3 | 1 | 18h (after 4h Probe 1 pre-incubation) | ~75% |

| 1 | 1 | 18h (after 4h Probe 1 pre-incubation) | >95% |

| 3 | 1 | 18h (after 4h Probe 1 pre-incubation) | >95% |

| 10 | 1 | 18h (after 4h Probe 1 pre-incubation) | >95% |

Data are estimated from Western blot images in Lebraud et al., 2016.

Time-Dependent Degradation of ERK1/2

| Probe 1 Concentration (µM) | Tz-thalidomide Concentration (µM) | Incubation Time with Tz-thalidomide | Estimated ERK1/2 Degradation (%) |

| 10 | 10 | 1h | ~0% |

| 10 | 10 | 2h | ~10% |

| 10 | 10 | 4h | ~50% |

| 10 | 10 | 8h | ~75% |

| 10 | 10 | 16h | >95% |

| 10 | 10 | 24h | >95% |

Data are estimated from Western blot images in Lebraud et al., 2016, following 18h pre-incubation with Probe 1.

Experimental Protocols

The following protocols are based on the methods described by Lebraud et al. (2016) for the treatment of A375 cells and subsequent analysis by Western blotting.

Cell Culture and Treatment

Caption: General Experimental Workflow for this compound Studies.

-

Cell Seeding: Seed A375 cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Pre-treatment with TCO-ERK Inhibitor (Probe 1):

-

Prepare a stock solution of Probe 1 in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.01 to 10 µM).

-

Remove the old medium from the cells and add the medium containing Probe 1.

-

Incubate the cells for a specified period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO2.

-

-

Treatment with Tz-Thalidomide:

-

Prepare a stock solution of Tz-thalidomide in DMSO.

-

Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1 or 10 µM).

-

Add the Tz-thalidomide solution directly to the wells containing the Probe 1-treated cells.

-

Incubate for the desired time course (e.g., 1 to 24 hours) at 37°C and 5% CO2.

-

-

Cell Harvesting and Lysis:

-

Place the culture plates on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysates on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new pre-chilled tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) according to the manufacturer's instructions.

-

Western Blot Analysis

-

Sample Preparation:

-

Mix a standardized amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer.

-

Heat the samples at 95-100°C for 5-10 minutes.

-

-

Gel Electrophoresis:

-

Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Blocking:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against the proteins of interest. For this compound studies, the following are recommended:

-

Total ERK1/2

-

Phospho-ERK1/2 (Thr202/Tyr204)

-

Phospho-RSK (a downstream target of ERK)

-

A loading control (e.g., Actin or GAPDH)

-

-

Dilute the primary antibodies in blocking buffer according to the manufacturer's recommendations.

-

Incubate overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the target protein bands to the loading control to ensure equal protein loading.

-

Applications in Kinase Signaling Research and Drug Development

This compound and similar targeted degradation strategies offer several advantages for studying kinase signaling:

-

Elucidating Non-catalytic Functions: By degrading the entire ERK protein, researchers can investigate its scaffolding and protein-protein interaction functions, which may not be apparent with the use of traditional kinase inhibitors.

-

Overcoming Inhibitor Resistance: Targeted degradation can eliminate mutated or overexpressed kinases that are resistant to conventional inhibitors.

-

Sustained Pathway Inhibition: The degradation of ERK can lead to a more prolonged and sustained inhibition of the signaling pathway compared to the reversible binding of small molecule inhibitors.

-

Therapeutic Potential: The development of orally bioavailable PROTACs and related technologies holds promise for new therapeutic interventions in diseases driven by aberrant kinase signaling, such as cancer.

Conclusion

This compound represents a significant advancement in the field of chemical biology, providing a powerful and versatile tool for the study of ERK signaling. Its innovative in-cell self-assembly mechanism addresses some of the limitations of traditional PROTACs, making it a more accessible technology for a wider range of researchers. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this technology and to inspire further research into the complex roles of ERK in health and disease.

References

The Nexus of Precision and Efficiency: A Technical Guide to Click Chemistry in PROTAC Development

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to targeted protein degradation. The modular nature of these heterobifunctional molecules, comprising a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, necessitates a robust and versatile chemical toolbox for their synthesis and optimization. Click chemistry, with its suite of bioorthogonal and highly efficient reactions, has emerged as an indispensable tool in the construction of PROTACs, enabling rapid library synthesis, linker optimization, and the development of sophisticated drug delivery strategies.[1][2][3] This technical guide delves into the fundamental principles of click chemistry as applied to PROTACs, providing a detailed overview of the core reactions, experimental considerations, and quantitative data to inform rational drug design and development.

Core Principles of Click Chemistry in PROTAC Synthesis

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are high-yielding, wide in scope, create no byproducts (or byproducts that are easily removed), are stereospecific, and exhibit high thermodynamic driving forces.[] In the context of PROTACs, these characteristics are paramount, allowing for the efficient and modular assembly of the three key components.[2] The most prominently used click reactions in PROTAC synthesis are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential example of click chemistry, involving the 1,3-dipolar cycloaddition of an azide and a terminal alkyne, catalyzed by a copper(I) species, to form a stable 1,4-disubstituted 1,2,3-triazole ring. This reaction is lauded for its reliability, high yields, and tolerance of a wide range of functional groups, making it a workhorse for PROTAC synthesis.

Key Features of CuAAC in PROTAC Synthesis:

-

High Efficiency: CuAAC reactions typically proceed with high to quantitative yields, facilitating the synthesis of complex PROTAC molecules.

-

Robustness: The reaction is tolerant of various functional groups present in the warhead and E3 ligase ligand, minimizing the need for protecting groups.

-

Modularity: It allows for a modular "plug-and-play" approach, where different warheads, linkers, and E3 ligase ligands functionalized with azides or alkynes can be readily combined to generate extensive PROTAC libraries.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the potential cytotoxicity associated with the copper catalyst in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), which reacts with an azide without the need for a metal catalyst.

Key Features of SPAAC in PROTAC Synthesis:

-

Biocompatibility: The absence of a copper catalyst makes SPAAC ideal for biological applications, including in situ PROTAC assembly and the conjugation of PROTACs to biomolecules like antibodies.

-

Bioorthogonality: The azide and cyclooctyne groups are abiotic, ensuring that the reaction proceeds with high specificity in complex biological environments.

-

Controlled Conjugation: SPAAC is particularly useful for conjugating PROTACs to sensitive biological macromolecules where the presence of a metal catalyst could be detrimental.

Signaling Pathways and Experimental Workflows

The rational design and synthesis of PROTACs rely on a clear understanding of their mechanism of action and the experimental workflows for their creation. The following diagrams, generated using the Graphviz DOT language, illustrate these key concepts.

PROTAC Mechanism of Action

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow: PROTAC Synthesis via CuAAC

Caption: A typical workflow for synthesizing a PROTAC using CuAAC.

Experimental Workflow: Direct-to-Biology (D2B) PROTAC Synthesis

Caption: Streamlined D2B workflow for rapid PROTAC discovery.

Quantitative Data Summary

The efficiency of click chemistry reactions is a critical factor in PROTAC synthesis. The following table summarizes available quantitative data from the literature. It is important to note that a direct, side-by-side comparison of different click reactions for the synthesis of the same PROTAC is not extensively reported, and yields can be highly dependent on the specific substrates and reaction conditions.

| PROTAC Target/System | Click Reaction | Warhead Ligand | E3 Ligase Ligand | Linker Type | Reaction Yield (%) | Reference |

| BRD4 | CuAAC | JQ1-azide | Cereblon/VHL-alkyne | PEG | 55-90 | |

| General PROTAC Library | Traceless Staudinger Ligation | JQ1-thioester | Thalidomide-azide | Amine | ~48 | |

| sEH | CuAAC | sEH inhibitor-alkyne | CRBN-azide | Various | Not specified (D2B) | |

| BRD4 | SPAAC | JQ1-azide | VHL-BCN | Ester | Not specified |

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of PROTACs using CuAAC and SPAAC. These are generalized procedures and may require optimization for specific substrates.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol is a composite based on literature examples for the synthesis of a JQ1-based BRD4 degrader.

Materials:

-

JQ1-alkyne derivative (1.0 eq)

-

Pomalidomide-azide derivative (1.0-1.2 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1-0.2 eq)

-

Sodium ascorbate (0.2-0.5 eq)

-

Solvent: Degassed N,N-Dimethylformamide (DMF) or a mixture of tert-butanol and water (1:1)

-

Nitrogen or Argon atmosphere

Procedure:

-

Dissolution: Dissolve the JQ1-alkyne derivative and pomalidomide-azide derivative in the chosen solvent in a reaction vessel under an inert atmosphere.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of copper(II) sulfate and sodium ascorbate in water or the reaction solvent.

-

Reaction Initiation: Add the catalyst solution to the reaction mixture containing the alkyne and azide.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.

-

Characterization: Confirm the identity and purity of the final PROTAC using LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Conjugation of a VHL Ligand to an Antibody via SPAAC

This protocol is a representative example for the conjugation of a PROTAC to a targeting antibody.

Materials:

-

Azide-functionalized PROTAC (1.5-5.0 eq relative to the antibody)

-

BCN-functionalized antibody (e.g., Trastuzumab-BCN) (1.0 eq)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Anhydrous Dimethyl sulfoxide (DMSO) for dissolving the PROTAC

Procedure:

-

PROTAC Solution Preparation: Dissolve the azide-functionalized PROTAC in a minimal amount of DMSO to prepare a concentrated stock solution.

-

Antibody Solution: Prepare a solution of the BCN-functionalized antibody in PBS.

-

Conjugation Reaction: Add the PROTAC stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept low (typically <10%) to avoid denaturation of the antibody.

-

Incubation: Gently agitate the reaction mixture at room temperature or 4°C. The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.

-

Purification: Remove the excess, unreacted PROTAC and byproducts by size-exclusion chromatography (SEC) or dialysis against PBS.

-

Characterization: Characterize the antibody-PROTAC conjugate by UV-Vis spectroscopy (to determine the degree of labeling), SDS-PAGE (to confirm conjugation), and functional assays to ensure that the binding affinities of both the antibody and the PROTAC are retained.

Conclusion

Click chemistry has unequivocally revolutionized the field of PROTAC development. The simplicity, efficiency, and modularity of reactions like CuAAC and SPAAC have empowered researchers to rapidly synthesize and screen vast libraries of PROTACs, accelerating the identification of potent and selective protein degraders. Furthermore, the bioorthogonal nature of SPAAC has opened new avenues for targeted delivery and in situ assembly of PROTACs, addressing some of the key challenges associated with their clinical translation, such as poor permeability and lack of tissue selectivity. As our understanding of the intricate structure-activity relationships governing PROTAC efficacy continues to grow, the precision and versatility of click chemistry will undoubtedly remain at the forefront of innovation, driving the development of the next generation of targeted protein degradation therapies.

References

Methodological & Application

Application Notes and Protocols for ERK-CLIPTAC Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for beginners on the experimental use of ERK-CLIPTACs, a novel class of targeted protein degraders. CLIPTACs (in-cell click-formed proteolysis-targeting chimeras) offer a unique approach to protein degradation by utilizing bioorthogonal chemistry to assemble the active degrader molecule within the cell. This strategy can improve cell permeability and bioavailability compared to traditional, larger PROTAC molecules.[1][2][3]

This document outlines the principles of the ERK signaling pathway, the mechanism of ERK-CLIPTACs, a step-by-step experimental protocol for inducing ERK degradation, and methods for analyzing the results.

The ERK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a critical signaling cascade that converts extracellular signals into cellular responses.[4][5] This pathway is integral to regulating cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common factor in various cancers, making it a significant target for therapeutic development.

The pathway is initiated by the binding of growth factors to receptor tyrosine kinases on the cell surface. This triggers a cascade of protein phosphorylations, activating the small G-protein Ras, which in turn activates Raf (a MAP3K). Raf then phosphorylates and activates MEK (a MAP2K), which subsequently phosphorylates and activates ERK1 and ERK2. Activated, phosphorylated ERK (p-ERK) can then translocate to the nucleus to regulate gene expression, or act on cytoplasmic targets.

Mechanism of Action: ERK-CLIPTAC

CLIPTACs are a next-generation approach to targeted protein degradation, building on the principles of PROTAC technology. PROTACs are bifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

CLIPTACs overcome the often-poor bioavailability of large PROTAC molecules by being assembled in situ from two smaller, more cell-permeable precursors via a bioorthogonal "click" reaction. In the case of the this compound, the two components are:

-

A TCO-tagged ERK1/2 inhibitor: A covalent inhibitor of ERK1/2 that has been modified to include a trans-cyclooctene (TCO) group.

-

A Tetrazine-tagged E3 ligase ligand: A ligand for an E3 ligase (e.g., thalidomide for Cereblon) that is tagged with a tetrazine (Tz) group.

When both components are introduced into a cell, the TCO and tetrazine groups undergo a rapid and specific inverse electron demand Diels-Alder cycloaddition, a type of "click chemistry," to form the active this compound molecule. This newly formed molecule then brings ERK1/2 into proximity with the E3 ligase, leading to its degradation.

Quantitative Data Summary

The following table summarizes the experimental conditions and results for ERK1/2 degradation using a CLIPTAC approach in A375 cells, as derived from published research. The data is based on Western blot analysis.

| Parameter | Value/Observation | Cell Line | Reference |

| TCO-tagged ERK Inhibitor | Probe 1 | A375 | |

| Tetrazine-tagged E3 Ligand | Tz-thalidomide | A375 | |

| Concentration of Probe 1 | Varied (e.g., 0.1, 0.3, 1, 3, 10 µM) | A375 | |

| Concentration of Tz-thalidomide | 1 µM or 10 µM | A375 | |

| Incubation Time (Probe 1) | 4 to 24 hours | A375 | |

| Incubation Time (Tz-thalidomide) | 1 to 24 hours | A375 | |

| Observed Degradation | Concentration- and time-dependent. Partial degradation observed after 4 hours, complete degradation after 16 hours with 10 µM of each component. | A375 | |

| DC50 | Not explicitly reported, but significant degradation is observed at low micromolar concentrations of Probe 1. | A375 |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical this compound experiment.

Materials and Reagents

-

Cell Line: A suitable cell line with an active ERK pathway (e.g., A375 melanoma cells, HCT116 colon cancer cells).

-

Cell Culture Medium: As required for the chosen cell line (e.g., DMEM with 10% FBS).

-

TCO-tagged ERK1/2 Inhibitor (e.g., Probe 1): Stock solution in DMSO.

-

Tetrazine-tagged E3 Ligase Ligand (e.g., Tz-thalidomide): Stock solution in DMSO.

-

Proteasome Inhibitor (optional control): e.g., Carfilzomib or MG132.

-

Phosphate-Buffered Saline (PBS): Ice-cold.

-

Lysis Buffer: (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit

-

Western Blotting Reagents: Laemmli sample buffer, polyacrylamide gels, transfer buffer, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-total ERK1/2, anti-phospho-ERK1/2, anti-Actin or GAPDH), HRP-conjugated secondary antibody, ECL substrate.

Experimental Workflow

Step-by-Step Protocol

1. Cell Seeding: a. Culture your chosen cell line to ~80-90% confluency. b. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of lysis. c. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

2. Treatment with TCO-tagged ERK Inhibitor: a. Prepare serial dilutions of the TCO-tagged ERK inhibitor (e.g., Probe 1) in cell culture medium. A good starting range is 0.1 µM to 10 µM. b. Aspirate the medium from the cells and add the medium containing the inhibitor. c. Incubate for the desired time (e.g., 4 to 18 hours). The pre-incubation allows the inhibitor to engage with the target protein.

3. Treatment with Tetrazine-tagged E3 Ligase Ligand: a. Prepare a solution of the tetrazine-tagged E3 ligase ligand (e.g., Tz-thalidomide) in cell culture medium at a fixed concentration (e.g., 1 µM or 10 µM). b. Add this solution directly to the wells already containing the TCO-tagged inhibitor. c. Incubate for the desired time to allow for the in-cell click reaction and subsequent protein degradation (e.g., 4 to 18 hours).

4. Cell Lysis: a. After incubation, place the plates on ice and aspirate the medium. b. Wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL per well) containing protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes. e. Incubate on ice for 30 minutes, vortexing periodically. f. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. g. Carefully transfer the supernatant (protein lysate) to new tubes.

5. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.

6. Western Blot Analysis: a. Sample Preparation: Normalize the protein concentration for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. SDS-PAGE: Load the samples onto a polyacrylamide gel and perform electrophoresis to separate the proteins by size. c. Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. d. Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. e. Primary Antibody Incubation: Incubate the membrane with primary antibody against total ERK1/2 (diluted in blocking buffer) overnight at 4°C with gentle agitation. f. Washing: Wash the membrane three times with TBST for 5-10 minutes each. g. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. h. Washing: Repeat the washing step. i. Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. j. Stripping and Re-probing: To ensure equal loading, the membrane can be stripped and re-probed with an antibody for a loading control protein like GAPDH or β-actin.

7. Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the ERK1/2 band to the loading control band for each sample. c. Plot the normalized ERK1/2 levels against the concentration of the TCO-tagged inhibitor to determine the extent of degradation.

By following these protocols, researchers can effectively utilize this compound technology to study the targeted degradation of ERK and explore its potential as a therapeutic strategy.

References

Application Notes and Protocols for ERK-CLIPTAC Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a pivotal signaling cascade that governs fundamental cellular processes, including proliferation, differentiation, and survival. Its dysregulation is a well-established hallmark of numerous cancers, making it a prime target for therapeutic intervention. Click-formed Proteolysis Targeting Chimeras (CLIPTACs) represent an innovative therapeutic modality designed to overcome the limitations of traditional inhibitors and pre-formed PROTACs (Proteolysis Targeting Chimeras).

CLIPTAC technology utilizes a two-component system for targeted protein degradation. This approach involves the in-cell self-assembly of two smaller, more cell-permeable precursors via a bio-orthogonal "click" reaction to form a functional PROTAC. In the context of ERK-CLIPTACs, these precursors are:

-

A trans-cyclooctene (TCO)-tagged ERK inhibitor (Probe 1): This molecule binds to the target proteins, ERK1/2.

-

A tetrazine (Tz)-tagged E3 ligase ligand (Tz-thalidomide): This molecule engages the Cereblon (CRBN) E3 ubiquitin ligase.

Once inside the cell, these two components react to form the ERK-CLIPTAC, which then brings ERK1/2 into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERK1/2. This degradation-based approach offers a potential advantage over simple inhibition, as it eliminates both the catalytic and scaffolding functions of the target protein.

These application notes provide detailed protocols and treatment parameters for the use of ERK-CLIPTACs to induce the degradation of ERK1/2 in cancer cell lines, based on the foundational work by Lebraud et al. (2016).[1][2][3]

Data Presentation

The following tables summarize the experimental conditions for ERK1/2 degradation using the this compound system in A375 melanoma and HCT116 colorectal carcinoma cells.

Table 1: Concentration-Dependent Degradation of ERK1/2 in A375 Cells

| Parameter | Description |

| Cell Line | A375 (BRAF V600E mutant melanoma) |

| Component 1 | TCO-tagged ERK inhibitor (Probe 1) |

| Component 2 | Tz-thalidomide |

| Protocol | Sequential treatment |

| Probe 1 Pre-treatment Duration | 4 hours |

| Tz-thalidomide Treatment Duration | 18 hours |

| Probe 1 Concentrations Tested | Varied to determine dose-response |

| Tz-thalidomide Concentration (Fixed) | 1 µM |

| Outcome | Probe 1 elicited concentration-dependent degradation of ERK1/2.[1][4] The optimal degradation was observed with 1 µM of Probe 1. |

Table 2: Time-Dependent Degradation of ERK1/2 in A375 Cells

| Parameter | Description |

| Cell Line | A375 (BRAF V600E mutant melanoma) |

| Component 1 | TCO-tagged ERK inhibitor (Probe 1) |

| Component 2 | Tz-thalidomide |

| Protocol | Sequential treatment |

| Probe 1 Pre-treatment Duration | 18 hours |

| Tz-thalidomide Treatment Duration | 1, 2, 4, 8, 16, and 24 hours |

| Probe 1 Concentration (Fixed) | 10 µM |

| Tz-thalidomide Concentration (Fixed) | 10 µM |

| Outcome | Partial degradation of ERK1/2 was observed after 4 hours of Tz-thalidomide treatment, with complete degradation occurring after 16 hours. |

Table 3: ERK1/2 Degradation in HCT116 Cells

| Parameter | Description |

| Cell Line | HCT116 (KRAS mutant colorectal carcinoma) |

| Component 1 | TCO-tagged ERK inhibitor (Probe 1) |

| Component 2 | Tz-thalidomide |

| Protocol | Sequential treatment (similar to A375 cells) |

| Outcome | Complete degradation of ERK1/2 was observed at higher concentrations of Probe 1. |

Experimental Protocols

The following are detailed protocols for cell culture and this compound treatment to induce ERK1/2 degradation.

Protocol 1: General Cell Culture and Maintenance

-

Cell Lines:

-

A375 human melanoma cells

-

HCT116 human colorectal carcinoma cells

-

-

Culture Medium:

-

Use the recommended medium for each cell line (e.g., DMEM or McCoy's 5A) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

-

Culture Conditions:

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

-

Subculturing:

-

Passage cells upon reaching 80-90% confluency. Use an appropriate dissociation reagent (e.g., Trypsin-EDTA) and re-seed at the recommended split ratio.

-

Protocol 2: this compound Treatment for ERK1/2 Degradation (Sequential Dosing)

This protocol is based on the sequential addition of the two CLIPTAC components.

-

Cell Seeding:

-

Seed A375 or HCT116 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to reach 70-80% confluency at the time of treatment.

-

Allow cells to adhere and grow overnight.

-

-

Preparation of Stock Solutions:

-

Prepare stock solutions of the TCO-tagged ERK inhibitor (Probe 1) and Tz-thalidomide in sterile DMSO. It is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

-

Treatment - Step 1 (Probe 1 Pre-treatment):

-

Thaw the stock solution of Probe 1.

-

Dilute the Probe 1 stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.

-

Remove the old medium from the cells and add the medium containing Probe 1.

-

Incubate the cells for the desired pre-treatment duration (e.g., 4, 8, or 18 hours).

-

-

Treatment - Step 2 (Tz-thalidomide Addition):

-

Thaw the stock solution of Tz-thalidomide.

-

Dilute the Tz-thalidomide stock solution to the desired final concentration in fresh, pre-warmed complete culture medium.

-

Remove the medium containing Probe 1 from the cells.

-

Add the medium containing Tz-thalidomide to the cells.

-

Incubate for the desired duration (e.g., 1 to 24 hours).

-

-

Cell Lysis and Protein Analysis:

-

Following treatment, wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates.

-

Analyze ERK1/2 protein levels by Western blotting using antibodies against total ERK1/2 and a loading control (e.g., β-actin or GAPDH).

-

Visualizations

Signaling Pathway and Mechanism

Caption: Mechanism of this compound mediated ERK1/2 degradation.

Experimental Workflow

Caption: Workflow for this compound treatment and analysis.

References

Application Notes and Protocols for Assessing Phosphorylated ERK (p-ERK) Levels After Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in regulating cell proliferation, differentiation, and survival.[1] This pathway, also known as the Ras-Raf-MEK-ERK pathway, is frequently dysregulated in various cancers, making it a key target for therapeutic intervention.[1][2] Activation of this cascade culminates in the dual phosphorylation of ERK1 and ERK2 (p44/p42 MAPK) on specific threonine and tyrosine residues (Thr202/Tyr204 for ERK1 and Thr185/Tyr187 for ERK2).[3][4] Therefore, measuring the levels of phosphorylated ERK (p-ERK) is a standard method for assessing the activity of this pathway and the efficacy of therapeutic inhibitors.

These application notes provide detailed protocols for assessing p-ERK levels in cells and tissues following treatment, utilizing common laboratory techniques such as Western blotting, ELISA, Flow Cytometry, and Immunohistochemistry.

Signaling Pathway

The canonical ERK signaling pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases, which in turn phosphorylate and activate MEK1 and MEK2. MEK is a dual-specificity kinase that phosphorylates ERK at the aforementioned threonine and tyrosine residues, leading to its activation. Activated p-ERK can then translocate to the nucleus to phosphorylate and regulate the activity of various transcription factors, or it can phosphorylate cytoplasmic targets, ultimately influencing cellular processes like proliferation, survival, and differentiation.

Data Presentation

Quantitative analysis of p-ERK levels is crucial for evaluating the efficacy of a given treatment. The data should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Dose-Dependent Inhibition of p-ERK Levels by a MEK Inhibitor.

| Treatment Concentration (nM) | p-ERK/Total ERK Ratio (Normalized to Vehicle) | Standard Deviation | p-value vs. Vehicle |

| Vehicle (DMSO) | 1.00 | 0.12 | - |

| 0.1 | 0.85 | 0.09 | >0.05 |

| 1 | 0.62 | 0.07 | <0.05 |

| 10 | 0.31 | 0.05 | <0.01 |

| 100 | 0.15 | 0.03 | <0.001 |

| 1000 | 0.05 | 0.02 | <0.001 |

Table 2: Time-Course of p-ERK Inhibition by a 100 nM ERK Inhibitor.

| Treatment Duration (hours) | p-ERK/Total ERK Ratio (Normalized to t=0) | Standard Deviation | p-value vs. t=0 |

| 0 | 1.00 | 0.10 | - |

| 0.5 | 0.45 | 0.06 | <0.01 |

| 1 | 0.25 | 0.04 | <0.001 |

| 2 | 0.18 | 0.03 | <0.001 |

| 4 | 0.12 | 0.02 | <0.001 |

| 8 | 0.15 | 0.03 | <0.001 |

Experimental Protocols

The following section provides detailed protocols for the assessment of p-ERK levels. A general experimental workflow is depicted below.

Protocol 1: Western Blotting

Western blotting is a widely used technique to semi-quantitatively detect p-ERK levels in cell lysates.

1. Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum starve cells for 4-12 hours to reduce basal p-ERK levels, if necessary.

-

Treat cells with the compound of interest at various concentrations and for desired time points. Include a vehicle control (e.g., DMSO).

-

Optional: Stimulate cells with a growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce ERK phosphorylation.

2. Lysate Preparation:

-

After treatment, place plates on ice and wash cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Normalize all samples to the same protein concentration with lysis buffer.

4. SDS-PAGE and Protein Transfer:

-

Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 to 1:2000 dilution) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

6. Detection and Analysis:

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody for total ERK.

-

Quantify band intensities using densitometry software. The p-ERK signal should be normalized to the total ERK signal for each sample.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of p-ERK levels and is suitable for high-throughput screening.

1. Sample Preparation:

-

Prepare cell lysates as described in the Western Blotting protocol (steps 1 and 2).

2. ELISA Procedure (example based on a sandwich ELISA kit):

-

Follow the manufacturer's instructions for the specific ELISA kit being used.

-

Typically, this involves adding cell lysates to wells pre-coated with a capture antibody for total or p-ERK.

-

Add a detection antibody that recognizes either the phosphorylated form or the total protein.

-

A substrate is added, and the resulting colorimetric or fluorescent signal is measured using a microplate reader.

-

The intensity of the signal is proportional to the amount of p-ERK present.

3. Data Analysis:

-

Generate a standard curve if performing a quantitative assay.

-

Normalize the p-ERK signal to the total ERK signal or total protein concentration for each sample.

Protocol 3: Flow Cytometry

Flow cytometry allows for the analysis of p-ERK levels in individual cells within a heterogeneous population.

1. Cell Preparation and Treatment:

-

Prepare a single-cell suspension.

-

Treat cells with the compound of interest as described in the Western Blotting protocol.

2. Fixation and Permeabilization:

-

After treatment, fix the cells to preserve the phosphorylation state. A common method is to use 1.5-2% formaldehyde for 10-15 minutes at room temperature.

-

Permeabilize the cells to allow antibodies to access intracellular epitopes. Chilled methanol is often used for permeabilization.

3. Intracellular Staining:

-

Wash the permeabilized cells with staining buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a fluorescently-conjugated anti-p-ERK antibody for 30-60 minutes at room temperature, protected from light.

-

Optional: Co-stain with antibodies against cell surface markers to identify specific cell populations.

4. Data Acquisition and Analysis:

-

Wash the cells to remove unbound antibodies.

-

Resuspend the cells in staining buffer and acquire data on a flow cytometer.

-

Analyze the median fluorescence intensity (MFI) of the p-ERK signal in the cell population of interest.

Protocol 4: Immunohistochemistry (IHC)

IHC is used to visualize the localization and expression of p-ERK in tissue sections.

1. Tissue Preparation:

-

Fix tissues in formalin and embed in paraffin.

-

Cut 4-5 µm sections and mount on slides.

2. Deparaffinization and Rehydration:

-

Deparaffinize the tissue sections in xylene.

-

Rehydrate through a graded series of ethanol to water.

3. Antigen Retrieval:

-

Perform antigen retrieval to unmask the epitope. This can be heat-induced (e.g., using a citrate buffer, pH 6.0) or enzymatic.

4. Staining:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding with a blocking serum.

-

Incubate with a primary antibody against p-ERK overnight at 4°C.

-

Wash and incubate with a biotinylated secondary antibody, followed by an avidin-biotin-peroxidase complex.

-

Add a chromogenic substrate (e.g., DAB) to visualize the staining.

-

Counterstain with hematoxylin.

5. Analysis:

-

Dehydrate, clear, and mount the slides.

-

Examine the slides under a microscope to assess the intensity and localization (e.g., nuclear, cytoplasmic) of p-ERK staining. Staining can be scored semi-quantitatively.

References

Application of Erk-cliptac in Melanoma Cell Lines: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Erk-cliptac, a novel proteolysis-targeting chimera (PROTAC), in melanoma cell lines. This compound offers a unique approach to targeting the frequently hyperactivated RAS-RAF-MEK-ERK signaling pathway in melanoma by inducing the degradation of ERK1/2 proteins.

Introduction to this compound

This compound is an in-cell click-formed proteolysis targeting chimera (CLIPTAC) designed to degrade Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). Unlike traditional PROTACs, which are single, large molecules, CLIPTACs are formed intracellularly from two smaller, more cell-permeable precursors: a target-binding ligand and an E3 ligase-recruiting ligand. In the case of this compound, a covalent ERK1/2 inhibitor tagged with a trans-cyclo-octene (TCO) group is one precursor, and a thalidomide derivative tagged with a tetrazine (Tz) group is the other. Once inside the cell, these precursors undergo a rapid and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (click reaction) to form the active this compound molecule. This newly formed molecule then recruits the Cereblon (CRBN) E3 ubiquitin ligase to ERK1/2, leading to the ubiquitination and subsequent proteasomal degradation of the kinases.

The primary application of this compound in melanoma research is to overcome the limitations of traditional ERK inhibitors. By degrading the ERK protein, this compound can potentially prevent the development of resistance mechanisms that often arise with occupancy-based inhibitors.

Data Presentation

Table 1: Concentration-Dependent Degradation of ERK1/2 in A375 Cells

| Precursor 1 (Probe 1 - TCO-tagged ERK inhibitor) Concentration | Precursor 2 (Tz-thalidomide) Concentration | Treatment Duration | Observed ERK1/2 Degradation | Downstream Effect |

| 10 µM | 10 µM | 18 hours | Complete degradation | Downregulation of phospho-RSK |

| 3 µM | 10 µM | 18 hours | Partial degradation | Not reported |

| 1 µM | 10 µM | 18 hours | Partial degradation | Not reported |

| 0.3 µM | 10 µM | 18 hours | No significant degradation | Not reported |

Data is qualitatively assessed from Western blot images in published literature.

Table 2: Time-Dependent Degradation of ERK1/2 in A375 Cells

| Precursor 1 (Probe 1) Concentration | Precursor 2 (Tz-thalidomide) Concentration | Treatment Duration | Observed ERK1/2 Degradation |

| 10 µM | 10 µM | 1 hour | No significant degradation |

| 10 µM | 10 µM | 4 hours | Partial degradation |

| 10 µM | 10 µM | 8 hours | Near-complete degradation |

| 10 µM | 10 µM | 16 hours | Complete degradation |

| 10 µM | 10 µM | 24 hours | Complete degradation |

Data is qualitatively assessed from Western blot images in published literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are standard protocols that can be adapted for the use of this compound.

Protocol 1: Western Blot Analysis of ERK1/2 Degradation

Objective: To determine the extent of this compound-mediated degradation of total ERK1/2 and the effect on downstream signaling (e.g., phosphorylation of RSK).

Materials:

-

A375 melanoma cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Probe 1 (TCO-tagged ERK inhibitor)

-

Tz-thalidomide

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) as a control

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-total ERK1/2, anti-phospho-RSK, anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed A375 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of Probe 1 for 4 hours.

-

Following the initial incubation, add varying concentrations of Tz-thalidomide to the respective wells.

-

For time-course experiments, treat cells with a fixed concentration of both precursors and harvest at different time points.

-

Include a vehicle control (DMSO) and a negative control where cells are treated with only one precursor. A positive control for proteasome-mediated degradation can be included by co-treating with a proteasome inhibitor like MG132.

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells with RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-total ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Quantify band intensities using densitometry software (e.g., ImageJ) and normalize the ERK1/2 signal to the loading control.

-

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound-induced ERK1/2 degradation on the viability of melanoma cells.

Materials:

-

A375 melanoma cells

-

Complete culture medium

-

Probe 1

-

Tz-thalidomide

-

DMSO

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed A375 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

-

Cell Treatment:

-

Treat the cells with a serial dilution of Probe 1 for 4 hours.

-

Add a serial dilution of Tz-thalidomide to the corresponding wells.

-

Include vehicle-treated control wells.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Incubate the plate in the dark for at least 2 hours with gentle shaking to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from the absorbance of all wells.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the cell viability against the concentration of the this compound precursors to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

-

Visualizations

The following diagrams illustrate the key concepts and workflows related to the application of this compound in melanoma.

Quantitative Analysis of ERK Degradation by Erk-cliptac: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Extracellular signal-regulated kinase (ERK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Targeted protein degradation has emerged as a powerful alternative to traditional enzymatic inhibition. The Erk-cliptac system represents an innovative approach within this field, utilizing a "click chemistry" reaction within the cell to assemble a proteolysis-targeting chimera (PROTAC) that specifically targets ERK1/2 for degradation.[1]